Product packaging for [2-(Phenoxymethyl)phenyl]methanol(Cat. No.:CAS No. 34904-98-8)

[2-(Phenoxymethyl)phenyl]methanol

Cat. No.: B1612911
CAS No.: 34904-98-8
M. Wt: 214.26 g/mol
InChI Key: RMRTWBZKENSMCI-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Materials Science Research

In the realm of organic synthesis , [2-(Phenoxymethyl)phenyl]methanol is a precursor for creating more elaborate molecules. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The aromatic rings can undergo electrophilic substitution, offering further avenues for functionalization. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

In materials science , the phenoxymethyl-phenyl moiety of this compound is of particular interest. This structural motif can be incorporated into polymer backbones or side chains to influence the material's properties. For instance, the aromatic groups can enhance thermal stability and mechanical strength, while the ether linkage provides a degree of flexibility. Researchers are exploring its use in the development of novel polymers with tailored characteristics.

Historical Development and Significance of Phenoxymethyl-Substituted Aromatic Alcohols in Chemical Literature

The study of aromatic alcohols and ethers has a long and rich history in chemistry, dating back to the early days of organic synthesis. While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the broader class of phenoxymethyl-substituted aromatic alcohols emerged from the systematic exploration of ether synthesis and the functionalization of aromatic compounds.

The Williamson ether synthesis, developed in the mid-19th century, provided a general method for preparing ethers and laid the groundwork for accessing compounds like this compound. The significance of this class of compounds lies in their utility as intermediates. The combination of a reactive alcohol function and a stable, yet potentially modifiable, aromatic ether system offers a powerful tool for synthetic chemists. This has led to their use in the construction of a wide array of complex organic molecules over the years. A related class of compounds, benzhydrols (diphenylmethanols), are known for their applications as intermediates in the synthesis of pharmaceuticals and in the perfume industry. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B1612911 [2-(Phenoxymethyl)phenyl]methanol CAS No. 34904-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(phenoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRTWBZKENSMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629012
Record name [2-(Phenoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34904-98-8
Record name [2-(Phenoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenoxymethyl Phenyl Methanol and Its Advanced Derivatives

Direct Synthetic Pathways to [2-(Phenoxymethyl)phenyl]methanol

Direct synthesis of this compound can be approached from two primary retrosynthetic disconnections: either by forming the benzylic alcohol on a pre-existing phenoxymethyl (B101242) scaffold or by establishing the ether linkage on a molecule that already contains the benzylic alcohol or a masked equivalent.

Formation of the Benzylic Alcohol Moiety

A common and effective strategy for synthesizing this compound involves the reduction of a corresponding carbonyl compound, such as 2-(phenoxymethyl)benzaldehyde (B64073) or 2-(phenoxymethyl)benzoic acid. The choice of reducing agent is critical and is determined by the nature of the carbonyl group.

For the reduction of aldehydes to primary alcohols, sodium borohydride (B1222165) (NaBH₄) is a widely used reagent due to its selectivity and mild reaction conditions. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), where the hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the carbonyl carbon of the aldehyde. youtube.commasterorganicchemistry.com A subsequent workup with a mild acid protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com This method is highly efficient for converting 2-(phenoxymethyl)benzaldehyde into the target molecule, this compound.

Alternatively, if the precursor is a carboxylic acid, such as 2-(phenoxymethyl)benzoic acid sigmaaldrich.com, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. However, for syntheses requiring milder conditions, an alternative is the reduction of related benzophenone (B1666685) derivatives. For instance, substituted (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives can be prepared by the reduction of the corresponding benzophenone using potassium borohydride in an alcoholic solvent like ethanol, optionally with a co-solvent such as tetrahydrofuran (B95107) (THF). google.com This reaction proceeds with high yield at room temperature. google.com

The following table summarizes common reduction methods applicable to the synthesis of benzylic alcohols.

Precursor Functional GroupReagentSolvent(s)Typical ConditionsProduct Functional Group
AldehydeSodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperaturePrimary Alcohol
KetoneSodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureSecondary Alcohol
BenzophenonePotassium Borohydride (KBH₄)Ethanol, THF< 25°C to Room TempBenzylic Alcohol
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THFRefluxPrimary Alcohol

Establishment of the Phenoxymethyl Ether Linkage

The formation of the ether bond in this compound is most classically achieved via the Williamson ether synthesis. This Sₙ2 reaction involves a nucleophilic attack by a phenoxide ion on a benzylic electrophile, such as 2-(halomethyl)phenylmethanol or a derivative with a suitable leaving group.

This pathway requires the deprotonation of phenol (B47542) using a base to form the more nucleophilic phenoxide. For phenols, which are more acidic than typical alcohols, bases like sodium hydroxide (B78521) (NaOH) are generally sufficient. The reaction proceeds by the phenoxide attacking the primary benzylic halide, displacing the halide in a concerted Sₙ2 mechanism to form the ether linkage. The use of primary alkyl halides is crucial, as secondary and tertiary halides tend to undergo elimination as a competing side reaction.

Preparation of Key Synthetic Precursors to this compound

The successful synthesis of the target compound relies heavily on the efficient preparation of its key intermediates. These precursors include halogenated compounds that facilitate etherification and functionalized aromatic rings ready for modification.

Synthesis of Halogenated Benzylic and Phenylmethyl Intermediates

Halogenated intermediates are pivotal for forming the ether linkage through nucleophilic substitution. A key precursor, 1-(bromomethyl)-2-(phenoxymethyl)benzene, can be synthesized through the reaction of phenol or a phenolate (B1203915) with a bromomethylbenzene derivative. This reaction is typically performed in a solvent like acetone (B3395972) or dimethylformamide (DMF) with a base such as potassium carbonate.

A related and illustrative synthesis is that of 1-(bromomethyl)-3-phenoxybenzene. This compound is prepared by the radical bromination of m-(phenoxy)toluene using N-bromosuccinimide (NBS) and a radical initiator like azo-bis(isobutyronitrile) (AIBN). The reaction is carried out in a non-polar solvent such as carbon tetrachloride under reflux, yielding the desired benzylic bromide in high yield.

The table below outlines a representative synthesis of a halogenated phenoxymethyl intermediate.

Starting MaterialReagentsSolventConditionsProductYield
m-(Phenoxy)tolueneN-Bromosuccinimide (NBS), AIBNCCl₄Reflux, 3h1-(Bromomethyl)-3-phenoxybenzene86%

Functionalization Strategies for Phenol Derivatives in Etherification Reactions

In the Williamson ether synthesis, the reactivity of the phenol component is significantly enhanced by converting it into a phenoxide. This deprotonation is a critical step, and the choice of base and solvent system can influence the reaction's efficiency.

For standard alcohols, strong bases like sodium hydride (NaH) are often necessary to generate the alkoxide. However, due to the higher acidity of phenols (pKa ≈ 10), milder and more common bases are effective. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are frequently used to deprotonate phenol in solvents like ethanol, acetonitrile, or DMF. The resulting phenoxide is a potent nucleophile, ready to react with a primary alkyl halide. Phase transfer catalysts, such as 18-crown-6, can also be employed, particularly in industrial settings, to facilitate the reaction between the aqueous phenoxide phase and the organic halide phase.

Diverse Synthetic Strategies for Phenoxymethyl-Substituted Aromatic Analogues

The synthetic methodologies used for this compound can be extended to produce a wide variety of structurally related analogues. For example, the synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid involves reacting p-cresol (B1678582) with phthalide (B148349). This reaction establishes the core phenoxymethyl benzoic acid structure, which can then be further modified. For instance, the benzoic acid can be converted to its acid chloride using thionyl chloride and subsequently reacted with various amines to create novel thioureide derivatives.

This approach highlights a modular strategy where the core scaffold is first assembled and then diversified. By starting with different substituted phenols or phthalide derivatives, a library of analogues can be generated, demonstrating the versatility of these synthetic routes for applications in medicinal chemistry and materials science.

Williamson Ether Synthesis Modalities in the Context of Phenoxymethyl Derivatives

The Williamson ether synthesis, a cornerstone in the formation of ethers, remains a widely utilized and versatile method for constructing the phenoxymethyl linkage in diaryl ether structures. organicchemistrytutor.comlibretexts.org This S\textsubscript{N}2 reaction typically involves the reaction of a phenoxide with a suitable alkyl halide. libretexts.org In the context of synthesizing this compound precursors, two main retrosynthetic disconnections are viable: the reaction between a substituted phenoxide and a 2-halobenzyl alcohol derivative, or the reaction of phenol with a 2-(halomethyl)benzyl alcohol derivative.

The general mechanism proceeds via the deprotonation of a phenol or an alcohol to form a more nucleophilic alkoxide or phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether bond. libretexts.org The choice of base is crucial and can range from strong bases like sodium hydride (NaH) or potassium hydride (KH) to milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly for aryl ether synthesis. science.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to minimize side reactions such as elimination. science.gov

For the synthesis of phenoxymethyl derivatives, the reactivity of the alkyl halide is a key consideration, with the reactivity order being I > Br > Cl. youtube.com Primary alkyl halides are preferred as secondary and tertiary halides are prone to E2 elimination, leading to the formation of alkenes as byproducts. organicchemistrytutor.comscience.gov Steric hindrance around the reaction centers can also significantly impact the reaction rate and yield. nih.gov

Table 1: Reagents and Conditions for Williamson Ether Synthesis of Phenoxymethyl Scaffolds (Analogous Examples)

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)BaseSolventCatalystProduct Type
Phenol2-Bromobenzyl bromideK₂CO₃DMF-Diaryl ether
Sodium Phenoxide2-Chlorobenzyl chloride-THFPhase Transfer CatalystDiaryl ether
4-Methoxyphenol2-(Bromomethyl)benzyl alcoholNaHTHF-Substituted diaryl ether
GuaiacolEpichlorohydrinNaOHToluene (B28343)Tertiary AminePhenoxy-propanediol chegg.com

This table presents analogous examples of Williamson ether synthesis that can be adapted for the synthesis of this compound and its derivatives.

Challenges in the Williamson synthesis of diaryl ethers, such as those in phenoxymethyl derivatives, include the potential for C-alkylation as a side reaction and the lower reactivity of unactivated aryl halides. science.gov To overcome the low reactivity of aryl halides, the Ullmann condensation, which utilizes a copper catalyst, can be employed. science.gov Modern variations of the Williamson ether synthesis focus on developing more environmentally friendly and efficient processes, such as using phase-transfer catalysis or high-temperature catalytic methods with weaker alkylating agents. rsc.orgnih.gov

Reduction Methodologies for Carbonyl Precursors in Phenoxymethyl-Containing Scaffolds

The synthesis of this compound often proceeds through the reduction of a corresponding carbonyl precursor, such as 2-(phenoxymethyl)benzaldehyde or a derivative of 2-(phenoxymethyl)benzoic acid. The key challenge in this transformation is the chemoselective reduction of the carbonyl group to an alcohol without cleaving the phenoxymethyl ether linkage.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones and is often the reagent of choice due to its compatibility with many functional groups, including ethers. rsc.org The reduction is typically carried out in a protic solvent like methanol or ethanol. rsc.org

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that can reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.orgrsc.org While effective, its high reactivity necessitates the use of aprotic solvents like diethyl ether or tetrahydrofuran (THF) and careful control of reaction conditions to avoid over-reduction or cleavage of other functional groups. rsc.org Although LiAlH₄ is generally considered non-reactive towards simple ethers, the stability of the benzylic ether linkage in the phenoxymethyl moiety should be considered, especially under harsh conditions.

Catalytic hydrogenation is another important method for the reduction of aldehydes. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly used. This method is often highly selective for the reduction of the carbonyl group, leaving the ether bond intact. The reaction is typically performed under a hydrogen atmosphere in a suitable solvent.

Enzymatic reductions offer a green and highly selective alternative to chemical methods. science.gov Alcohol dehydrogenases, often found in whole-cell biocatalysts like E. coli, can selectively reduce aldehydes to alcohols with high chemoselectivity, avoiding the use of harsh reagents and protecting groups. science.gov

Table 2: Comparison of Reducing Agents for Carbonyl Precursors of Phenoxymethyl-Containing Scaffolds

Reducing AgentPrecursorSolventKey Features
Sodium Borohydride (NaBH₄)2-(Phenoxymethyl)benzaldehydeMethanol/EthanolMild, selective for aldehydes/ketones, compatible with ethers. rsc.org
Lithium Aluminum Hydride (LiAlH₄)2-(Phenoxymethyl)benzoic acid esterDiethyl ether/THFPowerful, reduces esters and carboxylic acids, requires aprotic solvent. libretexts.orgrsc.org
Catalytic Hydrogenation (e.g., Pd/C, H₂)2-(Phenoxymethyl)benzaldehydeEthanol/Ethyl acetateHigh selectivity, mild conditions, environmentally friendly.
Ammonia Borane (AB)2-(Phenoxymethyl)benzaldehydeWaterNon-toxic, environmentally benign, high chemoselectivity. organicchemistrytutor.com
Biocatalysts (e.g., E. coli)2-(Phenoxymethyl)benzaldehydeAqueous buffer/Organic co-solventHigh chemoselectivity, mild conditions, eco-compatible. science.gov

Intramolecular Cyclization Reactions Involving Phenoxymethyl Aromatic Systems, e.g., Friedel-Crafts Acylation

The this compound framework serves as a versatile precursor for the synthesis of various fused heterocyclic systems, most notably xanthenes and dibenzo[b,f]oxepines, through intramolecular cyclization reactions. These transformations are typically acid-catalyzed and proceed via an electrophilic attack on one of the aromatic rings.

A common strategy involves the intramolecular Friedel-Crafts reaction. For instance, a 2-phenoxybenzoic acid derivative can undergo intramolecular acylation in the presence of a strong acid or Lewis acid catalyst to form a xanthenone, which can be further reduced to a xanthene. Alternatively, a this compound derivative can be converted to a more electrophilic species, such as a benzylic carbocation, under acidic conditions, which then undergoes intramolecular electrophilic aromatic substitution to yield a xanthene.

The choice of catalyst is critical for the success of these cyclizations. Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and trifluoroacetic acid (TFA), have been employed to promote these reactions. science.gov The reaction conditions, including temperature and solvent, can influence the reaction pathway and the yield of the desired cyclic product.

For example, the synthesis of 9-methyl-9-arylxanthenes has been achieved through an intramolecular Friedel-Crafts alkylation of a phenoxydiphenylalkene derivative, catalyzed by TFA. science.govlibretexts.org This approach highlights the potential to generate substituted xanthenes from appropriately designed phenoxymethyl precursors. The synthesis of dibenzo[b,f]oxepines can also be achieved from diaryl ether derivatives through various cyclization strategies, including ring-closing metathesis and palladium-catalyzed intramolecular reactions. libretexts.orgyoutube.com

Table 3: Intramolecular Cyclization Reactions of Phenoxymethyl Derivatives (Illustrative Examples)

Starting Material TypeReaction TypeCatalyst/ReagentProduct Type
2-Phenoxybenzoic acidIntramolecular Friedel-Crafts AcylationPolyphosphoric Acid (PPA)Xanthenone
2-Phenoxybenzaldehyde derivativeGrignard addition, oxidation, then cyclizationTFA, FeCl₃Substituted Xanthene science.govlibretexts.org
2-Phenoxy diaryl acetyleneFeCl₃-catalyzed hydroarylationFeCl₃Dibenzo[b,f]oxepine youtube.com
o-Iododiaryl etherCopper-catalyzed cascade reactionCopper catalystDibenzo[b,f]oxepine derivative youtube.com

Multi-Component and One-Pot Reaction Approaches for this compound Derivatives

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies for the construction of complex molecules like derivatives of this compound from simple starting materials in a single synthetic operation. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

While specific MCRs leading directly to this compound are not extensively documented, the principles of well-known MCRs such as the Ugi and Passerini reactions can be conceptually applied to generate its derivatives. youtube.com For example, a four-component Ugi reaction could potentially involve a 2-(phenoxymethyl)benzaldehyde, an amine, an isocyanide, and a carboxylic acid to rapidly assemble a complex, highly functionalized derivative. The Passerini reaction, a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, could similarly be employed. youtube.com

One-pot tandem reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, are also a powerful tool. A hypothetical one-pot synthesis of a this compound derivative could involve an initial Williamson ether synthesis to form the phenoxymethyl linkage, followed by an in-situ reduction of a carbonyl group. For instance, the reaction of 2-formylphenylboronic acid with a phenol under conditions that promote both etherification and subsequent reduction could be envisioned.

Tandem reactions that combine different catalytic processes are also of great interest. For example, a sequence involving a Knoevenagel condensation followed by a Michael addition and then an intramolecular cyclization has been used to synthesize polycyclic structures from benzaldehyde (B42025) derivatives. rsc.org Such strategies could be adapted to build complex scaffolds onto the this compound core.

Table 4: Potential Multi-Component and One-Pot Strategies for Phenoxymethyl Derivatives

Reaction TypeKey Reactants (Hypothetical for Phenoxymethyl)Product Feature
Ugi Four-Component Reaction2-(Phenoxymethyl)benzaldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino amide derivative
Passerini Three-Component Reaction2-(Phenoxymethyl)benzaldehyde, Carboxylic Acid, Isocyanideα-Acyloxy amide derivative
One-Pot Etherification-Reduction2-Hydroxybenzaldehyde, Phenol, Reducing AgentThis compound derivative
Tandem Knoevenagel-Michael Reaction2-(Phenoxymethyl)benzaldehyde, Active Methylene (B1212753) CompoundHighly functionalized derivative

Chemo- and Regioselective Synthesis of Advanced Phenoxymethyl Compounds

The chemo- and regioselective functionalization of the this compound scaffold is crucial for the synthesis of advanced derivatives with specific properties. This involves selectively reacting at one functional group in the presence of others and controlling the position of substitution on the aromatic rings.

The hydroxyl group of this compound can undergo a variety of chemoselective transformations, such as oxidation to the corresponding aldehyde or acylation to form esters, while leaving the ether linkage intact. The choice of reagents and reaction conditions is key to achieving this selectivity. For example, mild oxidizing agents like manganese dioxide (MnO₂) can selectively oxidize the benzylic alcohol without affecting the ether.

The regioselectivity of further substitution on the aromatic rings is governed by the directing effects of the existing substituents. The phenoxymethyl group (-OCH₂Ph) is an ortho, para-directing group due to the electron-donating nature of the ether oxygen, which activates these positions for electrophilic aromatic substitution. organicchemistrytutor.commasterorganicchemistry.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl ring bearing the phenoxymethyl group would be expected to occur primarily at the positions ortho and para to the phenoxymethyl substituent. The benzyl (B1604629) group attached to the oxygen also has a phenyl ring that can undergo electrophilic substitution, and its reactivity would need to be considered.

Conversely, the hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho, para-directing group. The regiochemical outcome of electrophilic substitution on the phenyl ring bearing the hydroxymethyl group would be a mixture of ortho and para products. The interplay of these directing effects in more complex derivatives of this compound allows for the strategic synthesis of a wide range of substituted analogs.

Ortho-functionalization can also be achieved through directed metalation, where a directing group guides a metalating agent (e.g., an organolithium reagent) to deprotonate the ortho position, which can then be quenched with an electrophile. The ether oxygen of the phenoxymethyl group could potentially act as such a directing group.

Table 5: Directing Effects for Electrophilic Aromatic Substitution on the this compound Scaffold

SubstituentRingActivating/DeactivatingDirecting Effect
-OCH₂Ph (Phenoxymethyl)Phenyl ring it is attached toActivatingOrtho, Para organicchemistrytutor.commasterorganicchemistry.com
-CH₂OH (Hydroxymethyl)Phenyl ring it is attached toWeakly DeactivatingOrtho, Para
-OH (in Phenol)Phenyl ringStrongly ActivatingOrtho, Para
-NO₂ (Nitro)Phenyl ringStrongly DeactivatingMeta libretexts.org

Reaction Mechanisms and Reactivity Profiles of 2 Phenoxymethyl Phenyl Methanol

Mechanistic Investigations of Intramolecular and Intermolecular Transformations

The interplay between the alcohol and ether moieties governs the compound's reactivity in various chemical transformations.

Oxidation Pathways of the Primary Benzylic Alcohol Moiety

The primary benzylic alcohol group of [2-(Phenoxymethyl)phenyl]methanol can be readily oxidized to form 2-(phenoxymethyl)benzaldehyde (B64073) and subsequently 2-(phenoxymethyl)benzoic acid. The specific product obtained depends on the choice of oxidizing agent and reaction conditions.

Mechanism of Oxidation:

The oxidation typically proceeds via two main stages:

Alcohol to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are selective for the conversion of primary alcohols to aldehydes. The reaction involves the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to yield the aldehyde.

Aldehyde to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the initially formed aldehyde to a carboxylic acid. With KMnO₄ under alkaline conditions, the reaction proceeds through a hydrated aldehyde intermediate which is then oxidized. organic-chemistry.org

Oxidizing AgentProduct(s)Reaction Type
Pyridinium Chlorochromate (PCC)2-(Phenoxymethyl)benzaldehydeSelective Oxidation
Potassium Permanganate (KMnO₄)2-(Phenoxymethyl)benzaldehyde, 2-(Phenoxymethyl)benzoic acid sigmaaldrich.comStrong Oxidation
Chromic Acid (H₂CrO₄)2-(Phenoxymethyl)benzoic acidStrong Oxidation

Reduction Reactions of Cognate Aldehyde and Ester Precursors

The cognate aldehyde, 2-(phenoxymethyl)benzaldehyde, and the corresponding ester, methyl 2-(phenoxymethyl)benzoate, can be reduced to regenerate this compound.

Mechanism of Reduction:

The reduction of these carbonyl compounds typically involves nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

From Aldehyde: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for converting aldehydes to primary alcohols. The mechanism involves the transfer of a hydride from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

From Ester: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent required for the reduction of esters to primary alcohols. The reaction proceeds through an initial nucleophilic acyl substitution where a hydride ion displaces the methoxy (B1213986) group to form the aldehyde, which is then rapidly reduced to the primary alcohol.

PrecursorReducing AgentProduct
2-(Phenoxymethyl)benzaldehydeSodium Borohydride (NaBH₄)This compound
Methyl 2-(phenoxymethyl)benzoateLithium Aluminum Hydride (LiAlH₄)This compound

Nucleophilic Substitution Reactions Involving the Phenoxymethyl (B101242) Group

The phenoxymethyl ether linkage is generally stable due to the strength of the C-O bond. youtube.com Cleavage of this ether requires harsh conditions and typically proceeds via nucleophilic substitution.

Mechanism of Ether Cleavage:

Ether cleavage is most effectively achieved with strong acids like HBr or HI. chemistrysteps.com The reaction mechanism depends on the nature of the carbon atoms attached to the ether oxygen.

Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (a neutral phenol (B47542) molecule). youtube.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. Given that one side is a benzylic carbon and the other is a phenyl carbon, the attack will occur at the benzylic carbon. The C(sp²)-O bond of the phenol is stronger and less susceptible to cleavage. youtube.com The reaction will likely proceed through an Sₙ2 mechanism, where the halide attacks the benzylic carbon, displacing the phenol. An Sₙ1 pathway could also be possible due to the stability of the resulting benzylic carbocation.

This reaction would yield 2-(bromomethyl)phenylmethanol or 2-(iodomethyl)phenylmethanol and phenol. However, under these harsh conditions, the primary alcohol would also likely be substituted by the halide.

Carbon-Oxygen Bond Cleavage and Rearrangement Mechanisms

Radical reactions and catalytic processes can facilitate the cleavage of the C-O bonds within this compound, leading to deoxygenated or rearranged products.

Catalytic Deoxygenation Processes of Benzylic Alcohols and Model Compounds

Catalytic deoxygenation removes the hydroxyl group from the benzylic alcohol moiety, converting it into a methyl group. The Barton-McCombie deoxygenation is a classic method for this transformation. wikipedia.orgnrochemistry.com

Mechanism of Barton-McCombie Deoxygenation:

This is a radical chain reaction. organic-chemistry.orgalfa-chemistry.com

Activation: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate ester.

Initiation: A radical initiator like azobisisobutyronitrile (AIBN) generates a radical which abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form a tributyltin radical (Bu₃Sn•).

Propagation:

The Bu₃Sn• radical attacks the sulfur atom of the xanthate, leading to the fragmentation of the molecule and the formation of a benzylic radical.

This benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated product, 2-methylphenyl phenyl ether, and regenerating the Bu₃Sn• radical to continue the chain.

More modern methods utilize catalytic systems like titanocene (B72419) dichloride (Cp₂TiCl₂) with a silane (B1218182) as a reducing agent to achieve the deoxygenation of benzylic alcohols. rsc.orgchemrxiv.org These processes also often proceed through radical intermediates. chemrxiv.org

Reaction NameKey ReagentsProduct
Barton-McCombie DeoxygenationXanthate ester, Bu₃SnH, AIBN2-Methylphenyl phenyl ether
Titanocene-Catalyzed DeoxygenationCp₂TiCl₂, Me(EtO)₂SiH, Mn2-Methylphenyl phenyl ether

Formation and Reactivity of Phenoxymethyl Radical Intermediates, including O-Neophyl Rearrangements

Homolytic cleavage of the C-O bond in the ether linkage can generate phenoxymethyl radical intermediates. These highly reactive species can undergo various transformations, including rearrangements. nih.govnist.gov

Formation of Phenoxymethyl Radicals:

These radicals can be formed under thermal or photochemical conditions, often involving a radical initiator. The stability of the resulting phenoxy radical and the benzylic radical contributes to the feasibility of this bond cleavage.

Reactivity and O-Neophyl Rearrangement:

An O-neophyl rearrangement is a specific type of radical rearrangement where an aryl group migrates from an oxygen atom to an adjacent carbon atom. acs.org In the context of a radical derived from this compound, a neophyl-type rearrangement could theoretically occur.

Hypothetical Mechanism:

If a radical is generated on the benzylic carbon (for instance, during a deoxygenation process), the adjacent phenoxy group could potentially rearrange. However, a more studied O-neophyl rearrangement involves an initial alkoxyl radical. acs.org For this compound, if an alkoxyl radical is formed at the benzylic position, a rearrangement could occur where the phenyl group of the phenoxymethyl moiety migrates.

A more likely scenario for a radical rearrangement would involve the formation of a phenoxyl radical. The reaction of phenols with hydroxyl radicals can lead to the formation of phenoxyl radicals. researchgate.net While phenoxyl radicals themselves are relatively stable, they can participate in further reactions, such as reacting with superoxide. rsc.org The specific rearrangement pathways for the phenoxymethyl radical itself are less documented and would depend heavily on the specific reaction conditions and the presence of other reactive species.

Thermal and Catalytic Degradation Pathways of Phenoxymethyl Ethers in Lignin (B12514952) Model Systems

This compound serves as a significant model compound for the α-O-4 aryl ether linkages prevalent in lignin. Understanding its degradation is crucial for developing efficient lignin depolymerization strategies. The thermal and catalytic degradation of such structures involves the cleavage of the α-O-4 ether bond, which is generally weaker than other linkages within the lignin polymer, such as the β-O-4 bond. The bond dissociation energy for α-O-4 linkages is approximately 215 kJ mol⁻¹, significantly lower than the ~290 kJ mol⁻¹ for β-O-4 linkages, making the former more susceptible to cleavage. acs.org

Thermal Degradation:

The thermal decomposition of α-O-4 model compounds is believed to proceed primarily through homolytic dissociation. nrel.gov This process involves the breaking of the C-O ether bond to form radical intermediates. The stability of the resulting radicals influences the subsequent reaction pathways. For this compound, thermal stress would lead to the formation of a phenoxy radical and a 2-(hydroxymethyl)benzyl radical. These highly reactive species can then undergo a variety of reactions, including hydrogen abstraction, recombination, or further fragmentation, leading to a complex mixture of smaller phenolic and aromatic compounds. The temperature at which significant degradation occurs is a critical parameter. Studies on related lignin model compounds show that major decomposition of lignin structures typically happens in the temperature range of 200-500 °C. cellulosechemtechnol.ro The specific temperature profile and heating rate can significantly influence the product distribution. researchgate.net

Catalytic Degradation:

Catalytic approaches offer more selective routes for the cleavage of the α-O-4 ether bond under milder conditions compared to thermal degradation. Both acid and metal catalysis have been extensively studied.

Acid Catalysis: In the presence of an acid catalyst, the cleavage of the α-O-4 linkage in model compounds like benzyl (B1604629) phenyl ether (BPE), a close analogue of the core structure of this compound, proceeds via acidolysis. acs.orgnih.gov The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack, often by a solvent molecule, leading to the cleavage of the C-O bond. The reaction environment, including the type of acid and solvent system (e.g., γ-valerolactone (GVL) with or without water), plays a crucial role in the product distribution. acs.orgnih.gov For instance, the presence of water can be advantageous by introducing hydroxyl groups and inhibiting the formation of larger, repolymerized structures. nih.gov

Metal Catalysis: Various transition metals have shown high activity in the hydrogenolysis of C-O bonds in lignin model compounds. Catalysts such as nickel (Ni), ruthenium (Ru), palladium (Pd), and platinum (Pt) are effective in promoting the cleavage of ether linkages. researchgate.net For example, Ni-based catalysts have demonstrated the ability to completely convert benzyl phenyl ether into toluene (B28343) and phenol under relatively mild conditions (e.g., 30 °C and 3 MPa H₂). acs.org The catalytic cycle often involves the adsorption of the substrate onto the metal surface, followed by the reductive cleavage of the C-O bond. The choice of metal and support material can significantly impact the catalyst's activity and selectivity towards desired monomeric aromatic products. acs.org Transition metal sulfates, such as NiSO₄·6H₂O, have also been identified as effective catalysts for the degradation of BPE, with temperature being a key factor influencing the degradation efficiency. nih.gov

The degradation pathways of this compound, whether thermal or catalytic, are complex and lead to a variety of products. A simplified representation of the initial cleavage products is shown below:

ReactantDegradation MethodMajor Primary Products
This compoundThermal (Homolytic Cleavage)Phenoxy radical, 2-(hydroxymethyl)benzyl radical
This compoundAcid CatalysisPhenol, 2-(hydroxymethyl)benzyl cation (or its derivatives)
This compoundCatalytic HydrogenolysisPhenol, o-cresol

This table provides a simplified view of the initial bond cleavage products. Subsequent reactions of these intermediates lead to a wider array of final products.

The study of these degradation pathways in model systems like this compound is fundamental to the development of biorefinery processes that aim to convert lignin into valuable aromatic chemicals. acs.orgnih.gov

Advanced Characterization and Spectroscopic Analysis of 2 Phenoxymethyl Phenyl Methanol

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of [2-(Phenoxymethyl)phenyl]methanol, offering a deep dive into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the region of δ 7.40–6.80 ppm. The benzylic protons of the -CH₂OH group and the methylene (B1212753) protons of the -OCH₂- group also show distinct chemical shifts, providing clear evidence of the compound's structure. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key signals include those for the aromatic carbons, the carbon of the hydroxymethyl group (-CH₂OH), and the methylene carbon of the phenoxy group (-OCH₂-). For instance, in a related compound, phenyl(p-tolyl)methanol, the carbon signals are well-resolved, with the aromatic carbons appearing between δ 143.8 and 126.5 ppm and the methine carbon at δ 76.3 ppm. rsc.org

Table 1: Representative NMR Data for Phenylmethanol Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Assignment Reference
¹H 7.43 – 7.28 m Aromatic protons rsc.org
¹H 5.88 d CH-OH rsc.org
¹H 2.24 d OH rsc.org
¹³C 143.8 s Aromatic C (quaternary) rsc.org
¹³C 128.5 s Aromatic CH rsc.org
¹³C 127.6 s Aromatic CH rsc.org
¹³C 126.5 s Aromatic CH rsc.org
¹³C 76.3 s CH-OH rsc.org

Note: Data for Diphenylmethanol is presented as a representative example of a phenylmethanol derivative. Specific shifts for this compound may vary.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol and the ether linkage would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in a study of 2-(phenoxymethyl)benzimidazole, the FT-Raman spectrum was used alongside FT-IR to investigate the vibrational modes of the molecule. esisresearch.org The symmetric vibrations, such as the aromatic ring breathing modes, often give rise to strong signals in the Raman spectrum.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (214.26 g/mol ). nih.gov Common fragmentation pathways for benzyl (B1604629) alcohols involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in unequivocally identifying the compound and distinguishing it from isomers. The exact mass of this compound is 214.099379685 Da. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₄H₁₄O₂ nih.gov
Molecular Weight 214.26 g/mol nih.gov
Exact Mass 214.099379685 Da nih.gov

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing for the presence of any isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase, the compound can be separated from impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels of 96% or higher are often reported for commercially available samples. alfa-chemistry.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides both quantitative and qualitative information.

GC-FID: GC-FID is a robust method for quantifying the amount of this compound in a sample. The compound is vaporized and passed through a capillary column, where it is separated from other volatile components. The FID then detects the eluted compounds, and the peak area is proportional to the concentration.

GC-MS: GC-MS combines the separation power of GC with the detection capabilities of MS. phytopharmajournal.com This technique is invaluable for identifying this compound and any volatile impurities by comparing their mass spectra to library databases. For instance, the analysis of related compounds like 2-phenylethanol (B73330) by GC-MS has been extensively reported, demonstrating the utility of this method for identifying and quantifying aromatic alcohols. researchgate.netnih.gov The retention time in the gas chromatogram provides an additional layer of identification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Impurity Profiling and Process Monitoring

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). acs.org This technique is exceptionally well-suited for the impurity profiling of pharmaceutical intermediates like this compound. The primary goal of impurity profiling is to detect, identify, and quantify all potential process-related impurities, degradation products, and contaminants, which is crucial for meeting stringent regulatory standards. mt.comresearchgate.net

The application of UPLC allows for the rapid separation of the main compound from structurally similar impurities, which may include unreacted starting materials (e.g., 2-hydroxybenzyl alcohol, phenol (B47542), or halobenzenes), by-products from side reactions, or subsequent degradation products. The high pressure tolerance of UPLC systems (up to 15,000 psi) allows the use of columns packed with sub-2 µm particles, leading to sharper and more resolved peaks in a fraction of the time required by HPLC. nih.gov

For in-process monitoring, UPLC's speed is a distinct advantage. It enables chemists to take samples from a reaction mixture and obtain a high-resolution chromatogram in minutes, allowing for near real-time tracking of reaction completion, the formation of intermediates, and the emergence of impurities. acs.org This rapid feedback loop is invaluable for process optimization, helping to define reaction endpoints precisely and prevent the formation of unwanted by-products.

A hypothetical UPLC method for the purity analysis of this compound would be developed based on its physicochemical properties. Given its moderate polarity and UV-active aromatic rings, a reversed-phase method would be appropriate.

Table 1: Example UPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Instrument ACQUITY UPLC System or equivalentProvides the necessary pressure and low-dispersion fluidics for high-resolution separations. nih.gov
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 stationary phase provides excellent hydrophobic retention for aromatic compounds; the 1.7 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure good peak shape for the alcohol functional group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC with a low UV cutoff.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column that balances speed and efficiency.
Gradient 5% to 95% B over 3 minutesA rapid gradient to elute impurities with a wide range of polarities.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Detection Photodiode Array (PDA) at 270 nmThe phenoxy and phenyl groups provide strong chromophores; PDA allows for peak purity assessment.
Injection Vol. 1 µLSmall injection volumes are typical for UPLC to prevent column overload and maintain peak shape.

Solid-State Characterization Techniques

The solid-state properties of a chemical compound are critical, influencing its stability, solubility, and processability. For this compound and its derivatives, solid-state characterization provides definitive structural information and ensures crystalline phase consistency.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, the technique is indispensable for confirming the structure of its derivatives. For example, if the alcohol moiety were esterified to create a new chemical entity, single-crystal XRD would provide unambiguous proof of its molecular connectivity, conformation, and stereochemistry.

This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

As an illustration of the type of data obtained, the crystal structure of (2-Methylphenyl)(phenyl)methanol, a C14H14O isomer of the title compound, has been reported. mt.com Analysis of such a structure provides key parameters including the crystal system, space group, unit cell dimensions, and critical bond lengths and angles, offering a complete picture of the molecule's solid-state architecture. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Compound, (2-Methylphenyl)(phenyl)methanol mt.comresearchgate.net

ParameterValueDescription
Chemical Formula C₁₄H₁₄OThe elemental composition of the molecule.
Crystal System TrigonalThe crystal system describing the symmetry of the unit cell.
Space Group R3The specific symmetry group describing the arrangement of molecules in the crystal.
Unit Cell Dimensions a = 23.013 Å, b = 23.013 Å, c = 10.607 ÅThe lengths of the edges of the fundamental repeating unit of the crystal.
α = 90°, β = 90°, γ = 120°The angles between the edges of the unit cell.
Volume (V) 4864.8 ųThe volume of the unit cell.
Z 18The number of molecules in the unit cell.
Calculated Density 1.218 Mg/m³The theoretical density of the crystal.
Key Torsion Angle C1–C8–C9–C10 = -80.12°An example of a torsion angle defining the conformation and relative orientation of the phenyl rings.
Hydrogen Bonding O–H···O interactions form hexameric aggregatesDescribes the key intermolecular forces that define the crystal packing.

Note: This data is for the isomeric compound (2-Methylphenyl)(phenyl)methanol and is presented to illustrate the output of a single-crystal XRD analysis.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a solid material. Unlike single-crystal XRD, which requires a perfect, isolated crystal, PXRD is performed on a finely ground powder containing millions of microcrystals in random orientations. The resulting diffractogram is a unique fingerprint of the specific crystalline phase (or polymorph) of the compound.

PXRD is crucial for:

Phase Identification: Confirming that the synthesized material is the desired crystalline form.

Polymorph Screening: Identifying if a compound can exist in multiple different crystal structures (polymorphs), which can have different physical properties.

Purity Analysis: Detecting the presence of unwanted crystalline impurities.

Batch-to-Batch Consistency: Ensuring that the same crystalline form is produced consistently during manufacturing.

The PXRD pattern plots the intensity of scattered X-rays versus the scattering angle, 2θ. The peak positions are determined by the unit cell dimensions (according to Bragg's Law), and their relative intensities are determined by the arrangement of atoms within the unit cell.

Table 3: Representative PXRD Data for a Crystalline Organic Compound

Position (°2θ)Relative Intensity (%)
8.545
12.8100
15.265
17.180
21.530
24.955

Note: This table contains hypothetical data to illustrate a typical PXRD peak list. The actual pattern for this compound would need to be determined experimentally.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

Understanding and controlling chemical reactions is a central goal of process chemistry. The use of advanced spectroscopic probes as part of a Process Analytical Technology (PAT) framework allows for the real-time, in-situ monitoring of reactions as they occur. acs.org This approach avoids the delays and potential errors associated with traditional offline sampling and analysis. For the synthesis of this compound, techniques like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy would be invaluable. acs.org

For instance, consider a plausible synthesis of this compound via a Williamson ether synthesis, where the sodium salt of 2-hydroxybenzyl alcohol reacts with chlorobenzene. By inserting an attenuated total reflectance (ATR) FTIR probe (such as a ReactIR probe) directly into the reaction vessel, one could continuously collect infrared spectra of the reaction mixture.

This allows for the tracking of key species by monitoring their characteristic vibrational frequencies:

Reactant Consumption: The broad O-H stretching band of the starting alcohol (around 3300-3400 cm⁻¹) would decrease in intensity.

Product Formation: A new, sharp C-O-C asymmetric stretching band for the diaryl ether product would appear and grow (around 1240 cm⁻¹).

By plotting the intensity of these peaks over time, a detailed kinetic profile of the reaction can be generated. youtube.com This data provides deep mechanistic insights, helps identify the rate-limiting step, detects the formation of any transient intermediates, and precisely determines the reaction endpoint, leading to improved yield, purity, and process safety. acs.orgmt.com

Table 4: Key Infrared Bands for Monitoring the Synthesis of this compound

MoleculeFunctional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Monitored Trend
2-Hydroxybenzyl alcohol (Reactant) Alcohol O-HStretch~3350Decreasing
This compound (Product) Aryl-Alkyl Ether C-O-CAsymmetric Stretch~1240Increasing
This compound (Product) Primary Alcohol O-HStretch~3400Increasing
This compound (Product) Primary Alcohol C-OStretch~1050Increasing

Quantum Chemical Calculations for Molecular and Electronic Structure Properties

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Vibrational Analysis

There are no available studies that have utilized Density Functional Theory to determine the optimized geometry, electronic structure, or vibrational frequencies of this compound.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Electronic Spectra

Information regarding the HOMO and LUMO energies, the HOMO-LUMO gap, and the electronic spectra of this compound is not present in the current scientific literature.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Intermolecular Interactions

No studies have been published that employ NBO analysis to investigate the bonding characteristics and intermolecular interactions of this compound.

Molecular Interactions and Adsorption Phenomena

The understanding of molecular interactions and adsorption characteristics of chemical compounds is fundamental in various scientific and industrial applications, including materials science, catalysis, and drug design. For the compound this compound, theoretical and computational chemistry approaches, such as molecular docking and molecular dynamics simulations, would be invaluable in elucidating its behavior at a molecular level. However, a comprehensive review of scientific literature and databases reveals a significant gap in research specifically dedicated to the molecular interaction and adsorption profiles of this compound.

Molecular Docking Studies for Understanding Binding Affinities and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a macromolecule, typically a protein. Such studies provide insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process.

Despite the utility of this method, dedicated molecular docking studies for this compound are not available in the current body of scientific literature. Consequently, there is no published data on its binding affinities with specific protein targets or its preferred binding orientations within active sites. The generation of a data table summarizing binding energies and key interactions is therefore not possible at this time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Characteristics

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide detailed information on the conformational changes, dynamic stability, and adsorption characteristics of a molecule on a surface. These simulations are instrumental in understanding how a molecule like this compound would behave in a dynamic environment and interact with various substrates.

A thorough search of existing research indicates a lack of molecular dynamics simulation studies focused on this compound. As a result, there are no findings on its dynamic behavior, adsorption energy on different surfaces, or the specific molecular interactions that would characterize its adsorption profile. The absence of such research precludes the creation of a data table detailing simulation parameters and outcomes.

Conclusion

[2-(Phenoxymethyl)phenyl]methanol is a versatile chemical compound with significant potential in both fundamental and applied chemical research. Its utility as a precursor in organic synthesis and its potential for incorporation into advanced materials underscore its importance. As research continues to push the boundaries of molecular design and materials science, the demand for unique and functional building blocks like this compound is likely to grow, paving the way for new discoveries and innovations.

Applications of 2 Phenoxymethyl Phenyl Methanol in Advanced Chemical Synthesis and Materials Science

Significance as a Chemical Intermediate in Complex Organic Synthesis

As a chemical intermediate, [2-(Phenoxymethyl)phenyl]methanol offers multiple reaction pathways for the construction of complex molecular frameworks.

The structure of this compound is ideally suited for intramolecular cyclization reactions to form seven-membered heterocyclic rings, most notably the dibenz[b,f]oxepine scaffold. This core structure is present in a number of biologically active compounds. researchgate.netnih.govmdpi.commdpi.com The acid-catalyzed dehydration of the benzyl (B1604629) alcohol in this compound could theoretically initiate an intramolecular electrophilic aromatic substitution or a related cyclization pathway to yield the dibenz[b,f]oxepine ring system.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic ScaffoldPotential Synthetic Route from this compoundSignificance of Scaffold
Dibenz[b,f]oxepineIntramolecular cyclization (e.g., acid-catalyzed dehydration)Core of various pharmaceuticals with antidepressant, anxiolytic, and antipsychotic properties. nih.govmdpi.com
Dihydrodibenz[b,f]oxepineReduction of the corresponding dibenz[b,f]oxepineFound in natural products with potential biological activities.

This table is based on theoretical pathways and the known chemistry of related compounds.

The dual functionality of this compound allows it to serve as a versatile building block. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The phenoxymethyl (B101242) group, while generally more stable, can be cleaved under specific conditions to yield a phenol (B47542), or the aromatic rings can be functionalized through electrophilic substitution. This array of possible transformations enables the introduction of the phenoxymethylphenyl moiety into larger, more complex molecules, contributing to the synthesis of fine chemicals with tailored properties.

The phenoxyether linkage is a common structural motif in a variety of commercial products, including herbicides and fungicides. Although direct evidence of this compound's use in the agrochemical industry is not documented, its derivatives could potentially exhibit biological activity. The synthesis of novel agrochemicals often involves the exploration of new structural scaffolds, and the unique combination of functional groups in this compound could be of interest for creating new active ingredients.

Contributions to Advanced Materials Science and Engineering

The phenoxymethyl group can impart desirable properties such as thermal stability, and the benzyl alcohol provides a reactive handle for polymerization or surface modification.

The benzyl alcohol functionality of this compound allows it to act as a monomer in condensation polymerization reactions, leading to the formation of polyesters or polyethers. The incorporation of the phenoxymethyl side group into the polymer backbone could enhance the material's thermal stability and modify its mechanical and optical properties.

Furthermore, the compound could be used to functionalize existing polymers or surfaces. Phenolic compounds are known to form functional coatings on a variety of substrates. nih.govntu.edu.sgresearchgate.net Derivatives of this compound could be employed to create coatings with specific functionalities, potentially for applications in biomedical devices or as protective layers.

The aromatic rings and the ether oxygen in this compound could serve as coordination sites for metal ions, suggesting its potential use in the synthesis of novel catalysts. By anchoring metal complexes to this scaffold, it may be possible to create catalysts with unique reactivity and selectivity. While no specific examples are currently available, the general principles of catalyst design support this potential application.

Research into Derivatives and Analogues of this compound in Chemical Applications

The phenoxymethyl scaffold, present in this compound, is a versatile structural motif that has been incorporated into a wide array of derivatives with targeted chemical and pharmacological applications. mdpi.comresearchgate.netnih.gov The synthesis of these derivatives often involves multi-step processes starting from commercially available precursors.

One area of research involves the synthesis of complex polyaromatic compounds. For example, 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been designed and synthesized as potential antimalarial agents. mdpi.com The synthesis starts with 1,3,5-tris(bromomethyl)benzene, which is reacted with 4-hydroxybenzaldehyde (B117250) to form the intermediate 1,3,5-tris[(4-formylphenoxy)methyl]benzene. mdpi.com This intermediate is then further reacted with various amines to produce a library of structurally diverse derivatives. mdpi.com

Another class of derivatives includes 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carboxylic (or carbothionic) acids. researchgate.net These compounds have been synthesized and evaluated for their antioxidant properties. researchgate.net The research identified several derivatives with high antioxidant activity and favorable pharmacokinetic profiles in silico. researchgate.net

Furthermore, phenoxy acetamide (B32628) derivatives have been synthesized and investigated for a range of therapeutic applications, including as anticancer agents and acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov The synthesis can involve the condensation of a phenoxy acetic acid derivative with an appropriate amine. nih.gov These examples highlight the adaptability of the phenoxymethyl group in the design of novel molecules with specific functions.

The table below presents examples of synthesized phenoxymethyl derivatives and their targeted applications.

Derivative ClassSynthetic PrecursorsTargeted ApplicationReference
1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes1,3,5-Tris(bromomethyl)benzene, 4-HydroxybenzaldehydeAntimalarial agents mdpi.com
1-Phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene derivativesNot specifiedAntioxidants researchgate.net
Phenoxy acetamide derivativesEthyl 2-(2-isopropylphenoxy)acetic acid, 1,2-DiaminobenzeneAnticancer, Acetylcholinesterase inhibitors nih.gov
8-(Phenoxymethyl)-xanthine derivatives1,3-Dialkyl-5,6-diaminouracilDiverse biological activities researchgate.net

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Phenoxymethyl-containing compounds, particularly those used as drugs, serve as crucial reference standards for the identification and quantification of impurities. sigmaaldrich.comhumeau.com Analytical impurity profiling is a critical component of quality control, and the availability of well-characterized reference standards is essential for the validation of analytical methods. researchgate.net

A prominent example is Phenoxymethylpenicillin (also known as Penicillin V). sigmaaldrich.compsu.edu The European Pharmacopoeia (EP) provides a reference standard for Phenoxymethylpenicillin, which is used in laboratory tests to identify the API and to conduct purity tests and assays according to official monographs. sigmaaldrich.com One of the key impurities in Phenoxymethylpenicillin is p-hydroxyphenoxymethylpenicillin. psu.edu

Analytical techniques such as high-performance liquid chromatography (HPLC) and derivative spectrophotometry have been developed to determine the levels of this impurity. psu.edu In these methods, a pure reference standard of Phenoxymethylpenicillin is used to calibrate the instrument and to accurately quantify the amount of the p-hydroxy impurity present in a given sample. psu.edu Similarly, capillary electrophoresis is another technique employed for the analysis of phenoxymethylpenicillin potassium, where reference standards of potential impurities are used to confirm the separation and identification of these related substances. researchgate.net

The use of these reference standards allows for the development of robust, accurate, and reproducible analytical methods, which are necessary to ensure that pharmaceutical products meet the stringent quality and safety requirements set by regulatory authorities. rsc.org

The table below lists phenoxymethyl-containing compounds used as reference standards and their specific analytical applications.

Reference StandardAnalytical ApplicationImpurity ProfiledReference
Phenoxymethylpenicillin EP Reference StandardIdentification, purity tests, and assays of PhenoxymethylpenicillinGeneral and specific impurities sigmaaldrich.comhumeau.com
PhenoxymethylpenicillinDetermination by derivative spectrophotometry and HPLCp-Hydroxyphenoxymethylpenicillin psu.edu
Phenoxymethylpenicillin PotassiumAnalysis by capillary electrophoresisPhenoxymethylpenilloic acid, phenoxyacetic acid, 6-aminopenicillanic acid researchgate.net

Green Chemistry Principles in the Synthesis and Application of 2 Phenoxymethyl Phenyl Methanol

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic methodologies for [2-(Phenoxymethyl)phenyl]methanol and related compounds is a key area of research in green chemistry. This involves moving away from traditional synthetic routes that often rely on harsh conditions and hazardous materials, towards cleaner and more efficient processes.

Implementation of Solvent-Free and Water-Based Reaction Media

A major focus in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research has demonstrated the feasibility of conducting syntheses of related phenol (B47542) derivatives under solvent-free conditions. For instance, a simple and efficient one-pot method for the synthesis of novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols has been developed that proceeds at 80°C without the need for any solvent or acid catalyst. nih.govresearchgate.net This approach is not only environmentally benign but also simplifies the reaction setup and work-up procedure, offering high yields ranging from 40% to 97%. nih.govresearchgate.net Another example is the solvent-free synthesis of a C–N axially chiral dimer of benzo[b]phenoxazine. rsc.org

The use of water as a reaction medium is another cornerstone of green chemistry. While direct examples for this compound are not prevalent, related syntheses highlight the potential. For example, in the production of phenoxymethylpenicillin, aqueous solutions are utilized in the extraction and purification stages. google.com Furthermore, the synthesis of some bio-based chemicals, like isobutylamine (B53898) from its oxalate (B1200264) salt, is conducted in water. nih.gov The acidic nature of water can be harnessed to activate certain functional groups, such as the epoxide ring during nucleophilic attack by an amine. nih.gov

The enzymatic synthesis of phenoxymethylpenicillin from 6-aminopenicillanic acid and phenoxyacetic acid methyl ester has been explored using a partially purified enzyme from Erwinia aroideae. nih.gov While this particular reaction showed improved yields in the presence of some organic solvents like ethanol (B145695) and 2-propanol, the use of biocatalysts in aqueous media is a significant step towards greener processes. nih.gov

Advancement of Catalytic Systems for Environmentally Benign Synthesis of Phenoxymethyl (B101242) Compounds

The development of advanced catalytic systems is crucial for creating environmentally benign synthetic routes to phenoxymethyl compounds. The focus is on replacing stoichiometric reagents with catalytic amounts of more environmentally friendly alternatives, particularly solid acids and other heterogeneous catalysts that can be easily recovered and reused. nih.govbohrium.com

Recent advances have highlighted a range of environmentally benign acid catalysts, including metal oxides, zeolites, clays, and ion-exchange resins. nih.govresearchgate.net These solid acids can be used in a variety of organic reactions, such as alkylations and multicomponent reactions, which are relevant to the synthesis of phenoxymethyl structures. nih.gov Heteropoly acids (HPAs) are another class of promising green catalysts, which can be supported on various materials to enhance their stability and reusability. ethernet.edu.et For instance, supported HPAs have been used for the solvent-free oxidation of benzyl (B1604629) alcohol. ethernet.edu.et

In a greener approach to the synthesis of biologically important 3,3′-bis(indolyl)methanes, a low-cost copper oxide-peroxymonosulfate (CuO–PMS) system has been developed. rsc.org This catalytic system allows the reaction to proceed under mild and environmentally friendly conditions, using alcohols as the carbon source and avoiding toxic solvents. rsc.org

Enzymatic catalysis also offers a powerful tool for the green synthesis of related compounds. The enzyme α-acylamino-β-lactam acylhydrolase I from Erwinia aroideae has been used for the synthesis of phenoxymethylpenicillin. nih.gov This biocatalytic approach operates under mild conditions and demonstrates the potential for using enzymes in the synthesis of complex molecules. nih.gov

Optimization for Atom Economy and Process Efficiency in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Maximizing atom economy is essential for minimizing waste and creating more sustainable chemical processes. While specific data on the industrial production of this compound is limited, the principles of atom economy can be applied to its hypothetical synthesis.

A plausible synthetic route to this compound involves the Williamson ether synthesis, reacting 2-bromobenzyl alcohol with phenol in the presence of a base.

Hypothetical Reaction:

2-Bromobenzyl alcohol + Phenol + NaOH → this compound + NaBr + H₂O

To illustrate the concept of atom economy, a data table is provided below with the molar masses of the reactants and products.

CompoundMolar Mass ( g/mol )
2-Bromobenzyl alcohol187.04
Phenol94.11
Sodium Hydroxide (B78521)40.00
This compound214.25
Sodium Bromide102.89
Water18.02

Atom Economy Calculation:

Atom Economy = (Mass of desired product) / (Total mass of reactants) x 100%

Atom Economy = (214.25) / (187.04 + 94.11 + 40.00) x 100% = 66.7%

This calculation demonstrates that even with a 100% yield, a significant portion of the reactant atoms end up as byproducts (sodium bromide and water), highlighting the need for alternative synthetic routes with higher atom economy.

Process efficiency extends beyond atom economy to include factors such as energy consumption, reaction time, and ease of product separation. In methanol (B129727) synthesis, for example, novel processes involving hydrogen stripping have been shown to offer significant energy savings and increased product yield compared to conventional methods. tue.nl Similarly, the use of trickle bed reactors with absorbents like tetraethylene glycol dimethyl ether (TEGDME) can enhance CO conversion and methanol productivity by removing the product in situ and shifting the reaction equilibrium. researchgate.net Optimizing these parameters is crucial for the sustainable production of this compound.

Utilization of Renewable Feedstocks and Bio-based Precursors in Phenoxymethyl Chemistry

A key goal of green chemistry is to shift from a petroleum-based economy to one that utilizes renewable resources. For phenoxymethyl compounds, this involves exploring the use of biomass-derived feedstocks for the synthesis of key precursors, such as phenols and aromatic alcohols.

Lignin (B12514952), a complex polymer found in plant cell walls, is a promising renewable source of aromatic chemicals, including phenol. nrel.gov Through various depolymerization and upgrading processes, lignin can be converted into a range of valuable aromatic compounds, providing a sustainable alternative to fossil fuel-based production. nrel.gov

Similarly, bio-based routes to aromatic alcohols are being actively researched. For instance, 2-phenylethanol (B73330), a structurally related compound, can be produced through the microbial fermentation of L-phenylalanine using various microorganisms, including yeasts and bacteria. mdpi.com This biotechnological approach offers a "natural" and more environmentally friendly alternative to chemical synthesis. mdpi.com

Methanol, a potential C1 building block, can also be produced from renewable sources. "Green methanol" can be synthesized via the gasification of waste or biomass, or through the electrochemical reduction of carbon dioxide. matthey.com The development of efficient catalysts for the conversion of syngas (a mixture of CO and H₂) to methanol at lower temperatures and pressures is an active area of research that could further enhance the sustainability of methanol production. mdpi.com

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[2-(Phenoxymethyl)phenyl]methanol
Reactant of Route 2
[2-(Phenoxymethyl)phenyl]methanol

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